molecular formula C31H22O B8511882 1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one CAS No. 582323-25-9

1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one

Cat. No. B8511882
Key on ui cas rn: 582323-25-9
M. Wt: 410.5 g/mol
InChI Key: UYAGHKHIJFSGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585928B2

Procedure details

A portion of the tetraketone containing pendant discotic moieties (0.01 mole) prepared in the manner of I) above, 1,3-bis(4-phenylethynylphenyl)-2-propanone (0.021 mole), 2-propanol (200 milliliters) and toluene (133 milliliters), are added to a 1 liter four neck Morton flask. The reactor is additionally outfitted with a chilled (2° C.) condenser, a thermometer with thermostatically controlled heating mantle, a Claisen adaptor with addition funnel and nitrogen sparge tube, and a glass stirring shaft with a turbine-type polytetrafluoroethylene stirrer which is coupled to a variable speed motor to provide mechanical stirring. The addition funnel is charged under a dry nitrogen atmosphere with 1M tetrabutylammonium hydroxide in methanol (0.53 milliliter) diluted into 2-propanol (10.5 milliliters). Stirring, sparging with nitrogen (0.3 liter per minute) and heating commences, and once the stirred slurry reaches 80° C., the sparge tube is removed and replaced with an overhead inlet for the nitrogen. Dropwise addition of the solution in the addition funnel to the refluxing stirred slurry commences and is completed over the next 20 minutes, during which time, the yellow slurry is transformed to a deep red solution. HPLC analysis is employed to determine conversion of the reactants, concurrent with optimum formation of the desired double Aldol condensation product and minimum coproduct formation. At the completion of the reaction, heating ceases, the heating mantle is removed from the reactor, additional 2-propanol (180 milliliters) is added to the reactor and the reaction mixture is cooled using a cooling fan on the reactor exterior. Once the stirred slurry cools to 30° C., the product is recovered via filtration through a coarse fritted glass funnel. The crystalline product on the funnel is washed with 2-propanol until a visually clear filtrate is obtained. Drying in a vacuum oven at 60° C. provides a 90 percent isolated yield of the A4B2M2 monomer as a purple colored crystalline powder. HPLC analysis demonstrates the presence of greater than 95 area percent of the desired monomer product:
Quantity
0.021 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step Two
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
desired monomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16](=[O:32])[CH2:17][C:18]3[CH:23]=[CH:22]C(C#CC4C=CC=CC=4)=CC=3)=CC=2)[CH:6]=[CH:5][CH:4]=[CH:3]C=1.C[CH:34]([OH:36])C.[C:37]1(C)C=[CH:41][CH:40]=[CH:39][CH:38]=1.[OH-:44].C([N+]([CH2:58][CH2:59][CH2:60][CH3:61])(CCCC)CCCC)CCC.[CH3:62][OH:63]>>[CH2:58]1[C:59]2=[C:62]([OH:63])[C:40](=[CH:41][CH:61]=[CH:60]2)[CH2:39][C:38]2=[C:37]([OH:44])[C:6](=[CH:5][CH:4]=[CH:3]2)[CH2:1][C:7]2=[CH:8][CH:9]=[CH:14][C:13](=[C:34]2[OH:36])[CH2:12][C:15]2=[CH:22][CH:23]=[CH:18][C:17]1=[C:16]2[OH:32] |f:3.4|

Inputs

Step One
Name
Quantity
0.021 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)C#CC1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
133 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
four
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
tetrabutylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.53 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10.5 mL
Type
reactant
Smiles
CC(C)O
Step Five
Name
desired monomer
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
a glass stirring shaft with a turbine-type polytetrafluoroethylene stirrer which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A portion of the tetraketone containing pendant discotic moieties (0.01 mole)
TEMPERATURE
Type
TEMPERATURE
Details
a thermometer with thermostatically controlled heating mantle
ADDITION
Type
ADDITION
Details
a Claisen adaptor with addition funnel
CUSTOM
Type
CUSTOM
Details
nitrogen sparge tube
CUSTOM
Type
CUSTOM
Details
to provide mechanical stirring
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
sparging with nitrogen (0.3 liter per minute)
TEMPERATURE
Type
TEMPERATURE
Details
heating commences
CUSTOM
Type
CUSTOM
Details
reaches 80° C.
CUSTOM
Type
CUSTOM
Details
the sparge tube is removed
CUSTOM
Type
CUSTOM
Details
replaced with an overhead inlet for the nitrogen
ADDITION
Type
ADDITION
Details
Dropwise addition of the solution in the addition funnel to the refluxing
STIRRING
Type
STIRRING
Details
stirred slurry commences
CUSTOM
Type
CUSTOM
Details
is completed over the next 20 minutes, during which time
Duration
20 min
CUSTOM
Type
CUSTOM
Details
concurrent with optimum formation of the desired double Aldol condensation product and minimum coproduct formation
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating ceases
CUSTOM
Type
CUSTOM
Details
the heating mantle is removed from the reactor, additional 2-propanol (180 milliliters)
ADDITION
Type
ADDITION
Details
is added to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
cools to 30° C.
FILTRATION
Type
FILTRATION
Details
the product is recovered via filtration through a coarse fritted glass funnel
WASH
Type
WASH
Details
The crystalline product on the funnel is washed with 2-propanol until a visually clear filtrate
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven at 60° C.
CUSTOM
Type
CUSTOM
Details
provides a 90 percent
CUSTOM
Type
CUSTOM
Details
isolated yield of the A4B2M2 monomer as a purple colored crystalline powder

Outcomes

Product
Name
Type
Smiles
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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